molecular formula C6H15Cl2FN2 B1444584 1-(2-Fluoroethyl)piperazine dihydrochloride CAS No. 1089279-64-0

1-(2-Fluoroethyl)piperazine dihydrochloride

Cat. No. B1444584
M. Wt: 205.1 g/mol
InChI Key: XOKDQVTYEGBKCE-UHFFFAOYSA-N
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Patent
US08802679B2

Procedure details

tert-Butyl 4-(2-fluoroethyl)piperazine-1-carboxylate (460 mg) was dissolved in EtOAc (5 ml), and 4 M hydrogen chloride/EtOAc (2.5 ml) was added thereto. After stirring at room temperature for 7 hours, the precipitated solid was collected by filtration to obtain 1-(2-fluoroethyl)piperazine dihydrochloride (406 mg).
Quantity
460 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][CH2:2][CH2:3][N:4]1[CH2:9][CH2:8][N:7](C(OC(C)(C)C)=O)[CH2:6][CH2:5]1.[ClH:17].CCOC(C)=O>CCOC(C)=O>[ClH:17].[ClH:17].[F:1][CH2:2][CH2:3][N:4]1[CH2:9][CH2:8][NH:7][CH2:6][CH2:5]1 |f:1.2,4.5.6|

Inputs

Step One
Name
Quantity
460 mg
Type
reactant
Smiles
FCCN1CCN(CC1)C(=O)OC(C)(C)C
Name
Quantity
5 mL
Type
solvent
Smiles
CCOC(=O)C
Step Two
Name
Quantity
2.5 mL
Type
reactant
Smiles
Cl.CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 7 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the precipitated solid was collected by filtration

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
Cl.Cl.FCCN1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 406 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.